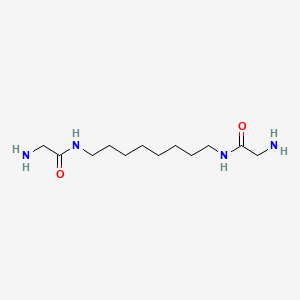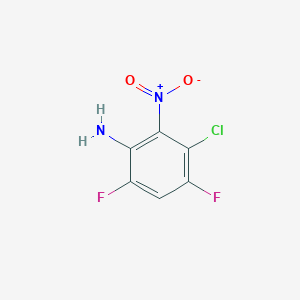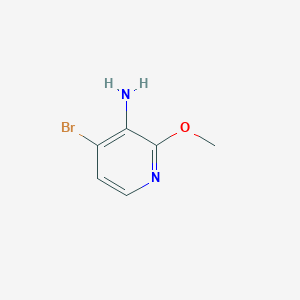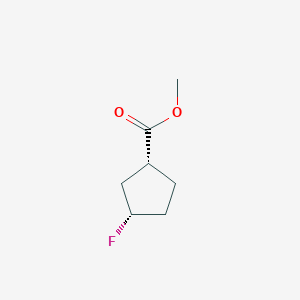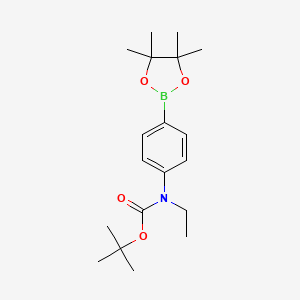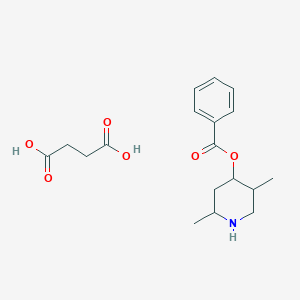
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a chemical compound with the molecular formula C15H13ClN4 and a molecular weight of 284.74400 . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves several steps. The synthetic route typically includes the reaction of 2-chloropyrimidine with 3,5-dimethylphenylamine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Addition: The acrylonitrile group can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can be compared with other similar compounds, such as:
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: This compound lacks the 2-chloropyrimidin-4-yl group, which may result in different chemical and biological properties.
4-((4-Chloro-2-pyrimidinyl)amino)benzonitrile: This compound has a similar pyrimidine ring but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN4 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(E)-3-[4-[(2-chloropyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H13ClN4/c1-10-8-12(4-3-6-17)9-11(2)14(10)19-13-5-7-18-15(16)20-13/h3-5,7-9H,1-2H3,(H,18,19,20)/b4-3+ |
InChI Key |
SWCNNCLZVAVLOM-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
